amine hydrochloride CAS No. 1795508-58-5](/img/structure/B1459529.png)

[(1-Difluoromethanesulfonylpiperidin-4-yl)methyl](methyl)amine hydrochloride

Vue d'ensemble

Description

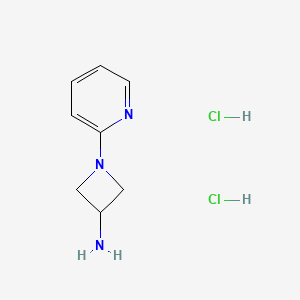

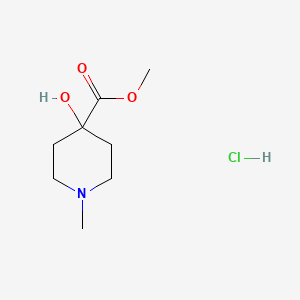

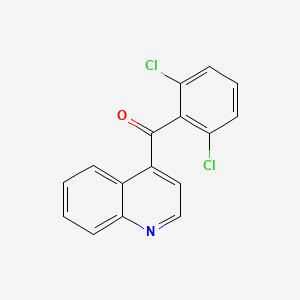

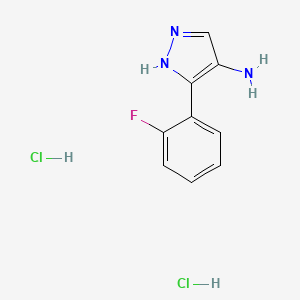

“(1-Difluoromethanesulfonylpiperidin-4-yl)methylamine hydrochloride” is a chemical compound used for pharmaceutical testing . It has a molecular formula of C8H17ClF2N2O2S .

Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a common structure in many pharmaceutical compounds . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis

This compound has a molecular weight of 278.75 g/mol . Other physical and chemical properties such as boiling point, melting point, and density are not provided in the search results .Applications De Recherche Scientifique

Synthesis Methodologies and Chemical Reactivity

Development of Stable Aziridinium Ions and Their Ring-Openings : The synthesis of stable aziridinium ions by the reaction of enantiomerically pure 2-substituted 1-phenylethyl-aziridine with methyl trifluoromethanesulfonate demonstrates a novel approach in the formation of synthetically valuable and optically pure acyclic amine derivatives. This method highlights the chemical reactivity of related compounds in a completely regio- and stereoselective manner (Yongeun Kim et al., 2008).

Facilitating Buchwald–Hartwig Amination : The application of electrophilic 1,2,3,4-tetrahydroacridin-9-yl trifluoromethanesulfonates in the synthesis of functionalized tacrines through Buchwald–Hartwig amination reveals the potential of using related compounds for the synthesis of bioactive molecules. This showcases the versatility and efficacy of such derivatives in palladium-catalyzed cross-coupling reactions (Julien de Sousa et al., 2014).

Novel Protective Groups in Amine Synthesis

- Innovative Sulfonating Agents for Amines : The use of 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride as a new versatile sulfonating agent for amines offers a novel pathway for the synthesis of activated amines. The Dios group demonstrates stability under various conditions and can be selectively removed, providing a useful tool for amine synthesis and modification (Izumi Sakamoto et al., 2006).

Applications in Materials Science

- Enhancement of Nanofiltration Membrane Performance : Research on novel sulfonated thin-film composite nanofiltration membranes, which incorporate sulfonated aromatic diamine monomers, demonstrates significant improvements in water flux and dye rejection capabilities. This suggests the potential of using related chemical structures to enhance the performance of filtration membranes for water treatment and purification processes (Yang Liu et al., 2012).

Safety and Hazards

Propriétés

IUPAC Name |

1-[1-(difluoromethylsulfonyl)piperidin-4-yl]-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16F2N2O2S.ClH/c1-11-6-7-2-4-12(5-3-7)15(13,14)8(9)10;/h7-8,11H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGGCMDPJZOVPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCN(CC1)S(=O)(=O)C(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClF2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1-Difluoromethanesulfonylpiperidin-4-yl)methyl](methyl)amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

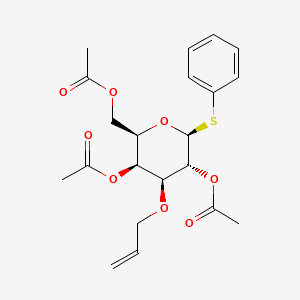

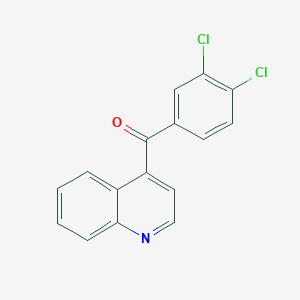

![2,2-Dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde](/img/structure/B1459458.png)